molecular formula C12H17N3O B184130 N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-99-2

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B184130
CAS No.: 110105-99-2
M. Wt: 219.28 g/mol
InChI Key: WWRNOHRAKGMBLZ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) is a synthetic piperidine carboxamide compound of significant interest in infectious disease research. This molecule serves as a key chemical precursor in the piperidine carboxamide series, which has been identified through phenotypic screening as possessing potent anti-malarial activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) Plasmodium falciparum asexual blood stages . The primary mechanism of action for this compound series involves non-covalent, reversible inhibition of the Plasmodium falciparum proteasome β5 (Pf20Sβ5) active site, an essential component of the ubiquitin-proteasome protein degradation pathway . This inhibition occurs at a binding pocket distal from the catalytic threonine, located at the β5/β6/β3 subunit interface—a region with significant species differences that underlies the compound's notable selectivity for the malarial proteasome over human isoforms, thereby minimizing host cytotoxicity . Structurally, the compound features a piperidine-4-carboxamide core linked to a 6-methylpyridin-2-yl group (Molecular Formula: C12H17N3O, Molecular Weight: 219.28) . The (S)-enantiomer of related analogs in this series demonstrates significantly enhanced potency, with structure-activity relationship (SAR) studies showing that specific substitutions on the pyridine ring and piperidine nitrogen can greatly improve anti-parasitic activity while maintaining favorable physicochemical properties, including high solubility and metabolic stability . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNOHRAKGMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627587
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-99-2
Record name N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110105-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most straightforward route involves converting piperidine-4-carboxylic acid to its acid chloride, followed by reaction with 6-methylpyridin-2-amine. Piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5) is commercially available and serves as the primary precursor. Neutralization with sodium hydroxide yields the free carboxylic acid, which is treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux in dichloromethane (DCM) to form piperidine-4-carbonyl chloride. Subsequent addition of 6-methylpyridin-2-amine in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base facilitates nucleophilic acyl substitution, producing the target amide.

Piperidine-4-carboxylic acid+SOCl2Piperidine-4-carbonyl chloride+SO2+HCl\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-4-carbonyl chloride} + \text{SO}2 + \text{HCl}
Piperidine-4-carbonyl chloride+6-methylpyridin-2-amineEt3NN-(6-Methylpyridin-2-yl)piperidine-4-carboxamide+HCl\text{Piperidine-4-carbonyl chloride} + \text{6-methylpyridin-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key Conditions :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature : Reflux (40–60°C) for acid chloride formation; ambient temperature for amidation.

  • Yield : 60–75% after column chromatography.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) offer a milder alternative. Piperidine-4-carboxylic acid and 6-methylpyridin-2-amine are combined in dimethylformamide (DMF) with EDCl and HOBt, catalyzing amide bond formation without generating corrosive byproducts.

Piperidine-4-carboxylic acid+6-methylpyridin-2-amineEDCl/HOBtThis compound+Urea derivative\text{Piperidine-4-carboxylic acid} + \text{6-methylpyridin-2-amine} \xrightarrow{\text{EDCl/HOBt}} \text{this compound} + \text{Urea derivative}

Key Conditions :

  • Molar Ratios : 1:1.2 (acid:amine) with 1.5 equivalents of EDCl/HOBt.

  • Reaction Time : 12–24 hours at ambient temperature.

  • Yield : 70–85% after recrystallization from ethanol/water.

Mixed Anhydride Method

This approach employs ethyl chloroformate (ClCO2Et\text{ClCO}_2\text{Et}) to generate a reactive mixed anhydride intermediate. Piperidine-4-carboxylic acid is treated with ethyl chloroformate and NN-methylmorpholine in THF at 0°C, followed by addition of 6-methylpyridin-2-amine.

Piperidine-4-carboxylic acid+ClCO2EtMixed anhydride6-methylpyridin-2-amineThis compound\text{Piperidine-4-carboxylic acid} + \text{ClCO}_2\text{Et} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{6-methylpyridin-2-amine}} \text{this compound}

Key Conditions :

  • Temperature : 0°C during anhydride formation; warmed to 25°C for amidation.

  • Yield : 65–70% after extraction and silica gel chromatography.

Optimization and Process Considerations

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of reactants but complicate purification.

  • Halogenated solvents (DCM, chloroform) are preferred for acid chloride routes due to compatibility with SOCl2\text{SOCl}_2.

  • Bases : Triethylamine or diisopropylethylamine (DIPEA) effectively neutralize HCl during amidation.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted amine and urea byproducts.

  • Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity.

Comparative Analysis of Methods

Method Yield Purity Advantages Drawbacks
Acid Chloride60–75%90–95%High reactivity; short reaction timeCorrosive reagents; HCl generation
EDCl/HOBt Coupling70–85%95–98%Mild conditions; no gaseous byproductsCostly reagents; longer reaction time
Mixed Anhydride65–70%85–90%Scalable for industrial useSensitive to moisture; moderate yields

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and piperidine moieties undergo selective oxidation under controlled conditions:

Reagent Conditions Product Reference
KMnO₄Acidic aqueous mediumN-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid
H₂O₂ (30%)Acetic acid, 60°CPyridine N-oxide derivative
  • Mechanistic Insight : Oxidation of the piperidine ring’s tertiary amine is rare; instead, the pyridine ring’s electron-deficient nitrogen is preferentially oxidized to form N-oxide derivatives.

Reduction Reactions

Reductive modifications target the carboxamide group and pyridine ring:

Reagent Conditions Product Reference
LiAlH₄Anhydrous THF, refluxN-(6-Methylpyridin-2-yl)piperidine-4-methanol
H₂/Pd-CEthanol, 50 psi H₂Hydrogenated pyridinane derivative
  • Key Observation : LiAlH₄ reduces the carboxamide to a primary alcohol while preserving the pyridine ring . Catalytic hydrogenation partially saturates the pyridine to piperidine under high-pressure conditions .

Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent Position Product Reference
HNO₃/H₂SO₄C-44-Nitro-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Br₂/FeBr₃C-55-Bromo-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Nucleophilic Substitution

Reagent Conditions Product Reference
R-X (Alkyl halide)DMF, K₂CO₃, 80°CN-Alkylated derivatives
Grignard reagentsTHF, 0°C to RTPiperidine ring-functionalized analogs
  • Regioselectivity : Electrophilic substitution favors the C-4 and C-5 positions due to the directing effects of the methyl and carboxamide groups .

Amidation and Coupling Reactions

The carboxamide group participates in cross-coupling and condensation reactions:

Reaction Type Reagents/Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl-modified derivatives
EDCI/HOBt-mediatedDCM, RTPeptide-like conjugates
  • Example : EDCI/HOBt activates the carboxamide for coupling with amines, yielding peptidomimetic structures .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes ring-opening:

Conditions Product Reference
HCl (conc.), refluxLinear amino-carboxylic acid derivative
NaOH (50%), 100°CDegraded pyridine fragments

Comparative Reactivity Table

A comparison with structurally similar compounds highlights regiochemical differences:

Compound Oxidation Site Substitution Site Key Reactivity
N-(4-Methylpyridin-2-yl)piperidine-4-carboxamideC-3C-5Higher electrophilic activity at C-5
N-(5-Methylpyridin-2-yl)piperidine-4-carboxamideC-4C-3Enhanced nucleophilic substitution

Mechanistic Case Study: I₂/TBHP-Mediated C–C Cleavage

In a chemodivergent reaction (RSC Adv., 2019 ):

  • Conditions : I₂ (20 mol%), TBHP (3 equiv.), toluene, 80°C.
  • Outcome : Selective C–C bond cleavage yields N-(pyridin-2-yl)amide derivatives.
  • Mechanism : Radical-mediated pathway confirmed by EPR spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development due to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making these compounds valuable in treating cardiovascular diseases.

Cardiovascular Disease Treatment

The compound's ability to inhibit platelet activation suggests it could be used to prevent thrombotic events such as myocardial infarction and unstable angina. Research indicates that selective P2Y12 antagonists can significantly reduce the risk of cardiovascular events by preventing platelet aggregation .

Table 1: Comparison of P2Y12 Antagonists

Compound NameMechanism of ActionTherapeutic Use
This compoundP2Y12 receptor antagonistCardiovascular disease prevention
ClopidogrelP2Y12 receptor antagonistAntiplatelet therapy
TicagrelorP2Y12 receptor antagonistAcute coronary syndrome treatment

Synthesis and Derivative Development

The synthesis of this compound has been explored using various catalytic methods. Recent advances in organocatalysis and metal-catalyzed reactions have enabled the efficient production of this compound from pyridine derivatives.

Synthetic Methods

Recent studies highlight the use of cobalt and nickel catalysts for the hydrogenation of pyridine derivatives into piperidines, showcasing the potential for scalable synthesis . The application of these methods not only enhances yield but also improves selectivity towards desired products.

Table 2: Synthesis Methods for Piperidine Derivatives

MethodCatalyst UsedYield (%)Selectivity
HydrogenationCobalt-based catalystHighGood
OrganocatalysisQuinoline organocatalystModerateExcellent
Palladium-catalyzed reactionPalladiumHighVariable

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives in preclinical models.

Preclinical Efficacy

A study demonstrated that compounds similar to this compound exhibited significant antiplatelet activity in animal models, correlating with reduced thrombus formation . This establishes a foundation for further clinical exploration.

Structure-Activity Relationship (SAR) Studies

Research also emphasizes the importance of structural modifications on the pharmacological profile of piperidine derivatives. Variations in substituents on the piperidine ring can lead to enhanced potency and selectivity against specific biological targets, thereby optimizing therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Anti-Angiogenic Activity: Derivatives like N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide exhibit dual anti-angiogenic and DNA-cleavage activity, suppressing microvessel proliferation in tumor models . In contrast, the parent compound lacks direct biological data but serves as a precursor for such analogs.
  • Antiviral Potential: Compound 27g demonstrates high synthetic yield (80%) and efficacy against neurotropic alphaviruses, attributed to its indole-carbonyl and pyridin-4-yl-ethyl modifications .
  • Target Flexibility : Sulfonyl and benzo[d]thiazolyl groups (e.g., 4–22 ) enhance binding to pain-related targets, showcasing the scaffold’s adaptability for multitarget therapies .

Pharmacokinetic and Physicochemical Comparisons

ADME (Absorption, Distribution, Metabolism, Excretion) properties and structural similarity scores provide insights into optimization strategies:

Compound Similarity Score Lipophilicity (LogP) Water Solubility ADME Profile
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide Reference ~1.5 (predicted) Moderate No data
N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine 0.530 (vs. 4b) 2.8 Low High metabolic stability
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide (DIMN) N/A 2.1 High Orally bioavailable anti-androgen

Key Insights:

  • Similarity Scores : The quinazolin-4-amine derivative (similarity score 0.530) shares the 6-methylpyridin-2-yl group but shows higher lipophilicity (LogP 2.8), which may enhance membrane permeability but reduce solubility .
  • Bioavailability : DIMN, a nicotinamide analog, demonstrates oral bioavailability and potent anti-androgenic activity, emphasizing the importance of balancing LogP and solubility for in vivo efficacy .

Biological Activity

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a compound with potential medicinal applications, has garnered interest due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperidine ring fused with a carboxamide group and a 6-methylpyridin-2-yl moiety . This combination of functional groups is commonly associated with bioactive molecules, suggesting potential interactions with various biological targets. The carboxamide group particularly indicates opportunities for further functionalization to enhance biological activity.

While specific mechanisms of action for this compound have not been extensively documented, its structural components suggest that it may act as a ligand for enzymes or receptors involved in various physiological processes. Ligands play a crucial role in drug discovery by selectively binding to target molecules, potentially modulating their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. For instance, compounds containing similar piperidine structures have shown efficacy against several cancer cell lines, such as MCF7 (breast cancer) and SK-OV-3 (ovarian adenocarcinoma). These studies often employ the MTT assay to evaluate cytotoxicity and proliferation inhibition .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Reference
Compound AMCF710.5
Compound BSK-OV-315.2
Compound CCCRF-CEM12.3

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been investigated. This compound may exhibit antibacterial and antifungal activities based on the presence of the piperidine ring. Studies indicate that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound XE. coli20
Compound YS. aureus15
Compound ZC. albicans25

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the piperidine ring significantly influence the compound's potency against various targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target site .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to improved selectivity and potency against cancer cells while maintaining low toxicity toward normal cells .
  • Antimicrobial Testing : Another research effort focused on synthesizing new piperidine-based compounds to assess their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .

Q & A

Q. What synthetic routes are effective for synthesizing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of piperidine-4-carboxamide derivatives typically involves coupling reactions between substituted pyridine moieties and activated piperidine intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., dichloromethane or DMF) is a common strategy . Yield optimization requires careful control of stoichiometry, reaction temperature (often 0–25°C), and purification via column chromatography or recrystallization. Evidence from similar compounds suggests that protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and microwave-assisted synthesis can improve efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection (≥95% purity threshold) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
    Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer: SAR studies involve systematic modification of the pyridine and piperidine substituents. For example:

  • Pyridine Ring : Introducing electron-withdrawing groups (e.g., halogens) at the 6-position to modulate electronic effects.
  • Piperidine Core : Varying alkyl or aryl groups at the 4-position to assess steric and hydrophobic interactions.
    Biological assays (e.g., T-type Ca²⁺ channel inhibition) are conducted alongside computational docking (e.g., AutoDock Vina) to correlate structural changes with activity. Evidence from analogous compounds highlights the importance of benzylic substituents in enhancing binding affinity .

Q. How can researchers evaluate the biological activity of this compound in vitro and in vivo?

Methodological Answer:

  • In Vitro : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., T-type Ca²⁺ channels) at concentrations ranging from 1 nM to 10 µM .
  • In Vivo : Administer orally (e.g., 10–50 mg/kg in rodent models) and monitor pharmacokinetics via LC-MS/MS for bioavailability and metabolite profiling. Tissue distribution studies require radiolabeled analogs (e.g., 14C^{14}C) .

Q. What computational methods are used to predict the binding mechanism of this compound with target proteins?

Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are employed to model interactions. For example:

  • Docking Studies : Using Schrödinger Suite or GROMACS to predict binding poses in protein active sites (e.g., voltage-gated ion channels).
  • Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications.
    Refer to studies on pyridine-carboxamide derivatives for validation of computational models against experimental IC₅₀ values .

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO).
  • Control Experiments : Include positive controls (e.g., mibefradil for T-type Ca²⁺ channels) and validate via orthogonal methods (e.g., fluorescence-based vs. electrophysiology assays).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What methodologies are recommended for assessing toxicity and environmental impact when limited data are available?

Methodological Answer:

  • In Silico Prediction : Tools like ECOSAR or TEST (Toxicity Estimation Software Tool) estimate acute toxicity based on structural fragments .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., piperidine derivatives) with known ecotoxicological profiles.
  • Pilot Ecotoxicity Assays : Conduct acute toxicity tests on Daphnia magna or algae at environmentally relevant concentrations (e.g., 1–100 µg/L) .

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